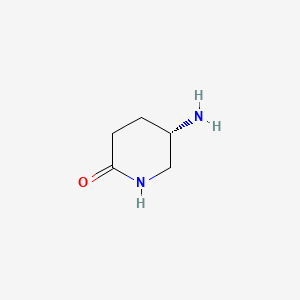

(S)-5-Aminopiperidin-2-one

Description

BenchChem offers high-quality (S)-5-Aminopiperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-5-Aminopiperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-aminopiperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-1-2-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDCFRUAEFSNPV-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC[C@H]1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310572 | |

| Record name | (5S)-5-Amino-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172913-97-2 | |

| Record name | (5S)-5-Amino-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172913-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S)-5-Amino-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5-aminopiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-5-Aminopiperidin-2-one: A Chiral Scaffold for Drug Discovery

Introduction: The Rising Prominence of Chiral Piperidinones in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with biological targets.[2] Within this class, piperidin-2-ones (also known as δ-valerolactams) represent a particularly valuable subclass. The embedded amide functionality introduces a level of rigidity and potential for hydrogen bonding interactions, crucial for molecular recognition.

This guide focuses on a specific, enantiomerically pure building block: (S)-5-Aminopiperidin-2-one . The introduction of a chiral amine at the 5-position transforms this simple lactam into a versatile scaffold for creating complex and stereochemically defined molecules. Its structural similarity to GABA and its constrained dipeptide-like nature make it a compelling starting point for the design of novel therapeutics, particularly in neuroscience and as peptidomimetics.[3][4] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

(S)-5-Aminopiperidin-2-one is a chiral, cyclic organic compound. The core structure consists of a six-membered piperidine ring containing a ketone at the 2-position (a lactam) and an amine group at the 5-position with (S)-stereochemistry.

Core Structural Features

The key structural features that dictate the utility of (S)-5-Aminopiperidin-2-one in drug design include:

-

Chiral Center: The stereogenic center at the C5 position is crucial for enantioselective interactions with biological targets.

-

Lactam Moiety: The cyclic amide introduces a planar, rigid element and provides hydrogen bond donor and acceptor capabilities.

-

Primary Amine: The amine group at the 5-position serves as a key functional handle for further chemical modifications and can act as a key pharmacophoric element.

The interplay of these features results in a conformationally constrained scaffold that can mimic peptide turns and present functional groups in a precise three-dimensional arrangement.[4]

Physicochemical Data

Obtaining precise, experimentally determined physicochemical data for the free base of the (S)-enantiomer is challenging due to its common use in the salt form. However, data for the parent racemate and related compounds provide valuable insights.

| Property | Value (or predicted) | Source |

| IUPAC Name | (5S)-5-aminopiperidin-2-one | - |

| Molecular Formula | C₅H₁₀N₂O | [5] |

| Molecular Weight | 114.15 g/mol | [5] |

| CAS Number | 154148-70-6 (racemate) | [5][6] |

| Physical Form | Typically a solid | [7] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| LogP (predicted) | -1.3 | [5] |

(S)-5-Aminopiperidin-2-one is often supplied and used as its hydrochloride or dihydrochloride salt to improve stability and handling.[7]

Synthesis of (S)-5-Aminopiperidin-2-one

The enantioselective synthesis of (S)-5-Aminopiperidin-2-one is critical to its application in drug discovery. The most common and efficient strategies utilize chiral starting materials from the "chiral pool," such as amino acids.

Synthesis from L-Aspartic Acid

A well-established, regiocontrolled synthesis of enantiopure 5-aminopiperidin-2-ones starts from L-aspartic acid.[4] This approach provides excellent control over the stereochemistry at the C5 position. The general synthetic strategy is outlined below.

Caption: Synthetic pathway from L-Aspartic Acid.

Causality Behind Experimental Choices:

-

Starting Material: L-Aspartic acid is a readily available and inexpensive chiral starting material, making this a cost-effective route.

-

Protection and Activation: The amino and carboxyl groups of aspartic acid are protected and activated to create a key 1,4-bis-electrophile intermediate. This allows for regioselective introduction of the nitrogen atom that will ultimately form the lactam.

-

Regioselective Functionalization: The choice of nucleophile and reaction conditions is critical to ensure the correct regiochemistry, leading to the 5-amino substituted piperidinone rather than the 4-amino isomer.[4]

-

Lactamization: The final step involves an intramolecular cyclization to form the stable six-membered lactam ring.

Alternative Synthetic Approaches

While the aspartic acid route is prevalent, other strategies for the synthesis of chiral piperidinones have been explored, often starting from other amino acids like L-glutamic acid.[8] These methods typically involve a series of protection, reduction, activation, and cyclization steps to construct the piperidine ring with the desired stereochemistry.

Spectroscopic Characterization

Detailed spectroscopic data for (S)-5-Aminopiperidin-2-one is not widely published. However, based on the structure and data from related piperidinone compounds, the following characteristic signals can be expected.

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine ring. The diastereotopic protons adjacent to the chiral center would likely appear as complex multiplets. The chemical shifts would be influenced by the electron-withdrawing effects of the amide carbonyl and the electronegativity of the nitrogen atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be characterized by a downfield signal for the carbonyl carbon of the lactam (typically in the 170-180 ppm range). The carbons attached to the nitrogen atoms would also exhibit characteristic chemical shifts. The spectrum for the parent, unsubstituted 2-piperidinone shows signals at approximately 21.6, 30.8, 42.1, and 175.4 ppm. The introduction of the amino group at the 5-position in the (S)-enantiomer would lead to more complex splitting and shifts in these signals.

Applications in Drug Discovery and Development

(S)-5-Aminopiperidin-2-one is a valuable chiral building block for the synthesis of a wide range of biologically active molecules. Its constrained conformation and the presence of key functional groups make it an attractive scaffold for targeting various receptors and enzymes.

Peptidomimetics and β-Turn Mimetics

One of the most significant applications of this scaffold is in the design of peptidomimetics. The rigid lactam structure can mimic the β-turn conformation found in many biologically active peptides.[4] This is crucial for developing peptide-based drugs with improved metabolic stability and oral bioavailability.

Sources

- 1. One-pot five-component high diastereoselective synthesis of polysubstituted 2-piperidinones from aromatic aldehydes, nitriles, dialkyl malonates and ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Piperideine as an in vivo precursor of the gamma-aminobutyric acid homologue 5-aminopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-Aminopiperidin-2-one | C5H10N2O | CID 18451415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-aminopiperidin-2-one 97% | CAS: 154148-70-6 | AChemBlock [achemblock.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to the Therapeutic Potential of (S)-5-Aminopiperidin-2-one in Drug Discovery

Foreword: The Strategic Value of the Piperidine Motif

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The piperidine ring is a quintessential example of such a scaffold, lauded for its favorable physicochemical properties that enhance druggability.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the piperidine motif often imparts metabolic stability and can improve pharmacokinetic profiles, such as absorption and distribution, while mitigating toxicity.[1] This guide delves into a specific and promising derivative, (S)-5-Aminopiperidin-2-one, exploring its therapeutic potential by examining its chemical properties, plausible mechanisms of action inferred from related structures, and a comprehensive roadmap for its investigation in a drug discovery context.

Molecular Profile of (S)-5-Aminopiperidin-2-one

(S)-5-Aminopiperidin-2-one is a chiral lactam, a cyclic amide, with the chemical formula C₅H₁₀N₂O.[2][3] Its structure features a six-membered piperidine ring containing a ketone group at the 2-position and an amine group at the 5-position with a specific stereochemistry. This defined stereocenter is critical, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[4]

| Property | Value | Source |

| CAS Number | 172913-97-2 | [2] |

| Molecular Formula | C₅H₁₀N₂O | [3] |

| Molecular Weight | 114.15 g/mol | [2] |

| IUPAC Name | (5S)-5-aminopiperidin-2-one | [3] |

| SMILES | C1N | [3] |

Synthesis of the (S)-5-Aminopiperidin-2-one Scaffold

The synthesis of chiral aminopiperidones is a critical step in their evaluation. While various synthetic routes exist for piperidine derivatives, a common approach involves the cyclization of a linear amino acid precursor. For (S)-5-Aminopiperidin-2-one, a plausible and efficient synthesis could be adapted from established methods for similar lactams.

Proposed Synthetic Workflow

Caption: A generalized synthetic workflow for (S)-5-Aminopiperidin-2-one.

Detailed Experimental Protocol: A Representative Synthesis

-

Protection of (S)-Ornithine:

-

Dissolve (S)-ornithine hydrochloride in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to neutralize the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a cold solution of 1N HCl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected ornithine.

-

-

Intramolecular Cyclization:

-

Dissolve the Boc-protected ornithine in dichloromethane (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid.

-

Stir the reaction at room temperature for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected (S)-5-aminopiperidin-2-one.

-

-

Deprotection:

-

Dissolve the protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM.

-

Stir at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure (S)-5-Aminopiperidin-2-one.

-

Postulated Therapeutic Applications and Mechanisms of Action

While direct evidence for the therapeutic utility of (S)-5-Aminopiperidin-2-one is nascent, the pharmacological activities of structurally similar compounds provide a strong basis for hypothesizing its potential applications.

Oncology: A Potential Modulator of Cell Proliferation

The piperidine scaffold is a common feature in anticancer agents.[1] Derivatives of aminopiperidines have demonstrated antiproliferative properties, suggesting that (S)-5-Aminopiperidin-2-one could be a valuable starting point for the development of new cancer therapeutics.[5]

-

Plausible Mechanism of Action: One potential mechanism is the modulation of sigma-1 (σ₁) receptors.[5] These receptors are overexpressed in several cancer cell lines and are involved in regulating cell survival pathways. Ligands that bind to σ₁ receptors can induce apoptosis and inhibit tumor growth.[5]

Neurology: Targeting CNS Disorders

Piperidine-containing compounds are prevalent in drugs targeting the central nervous system (CNS).[1] A novel series of 3-amino-piperidin-2-one derivatives has been developed as antagonists of the calcitonin gene-related peptide (CGRP) receptor, a key target in the treatment of migraine.[6]

-

Plausible Mechanism of Action: (S)-5-Aminopiperidin-2-one could potentially be developed as a CGRP receptor antagonist.[6] By blocking the CGRP receptor, such a compound could prevent the vasodilation and neurogenic inflammation associated with migraine attacks.

Immunology: An Immunomodulatory Role

The structurally related (S)-3-aminopiperidine-2,6-dione is the core pharmacophore of thalidomide and its analogs, lenalidomide and pomalidomide.[4] These drugs are potent immunomodulators with anti-inflammatory and antiangiogenic activities, used in the treatment of multiple myeloma and other hematological malignancies.[4]

-

Plausible Mechanism of Action: While the dione structure is different, the aminopiperidine core in (S)-5-Aminopiperidin-2-one suggests a potential for immunomodulatory activity. It could potentially interact with components of the ubiquitin-proteasome system, similar to thalidomide analogs, leading to the degradation of specific transcription factors involved in inflammation and cell proliferation.

A Roadmap for Drug Discovery and Development

A systematic approach is required to validate the therapeutic potential of (S)-5-Aminopiperidin-2-one. The following workflow outlines the key stages of a preclinical drug discovery program.

Caption: A preclinical drug discovery workflow for (S)-5-Aminopiperidin-2-one.

Step-by-Step Experimental Protocols

-

Cell Seeding: Seed cancer cell lines (e.g., DU145 prostate cancer cells) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of (S)-5-Aminopiperidin-2-one in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CGRP receptor (e.g., SK-N-MC cells).

-

Assay Buffer: Prepare a binding buffer containing 25 mM HEPES, 2.5 mM MgCl₂, and 0.2% BSA, pH 7.4.

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CGRP ligand (e.g., ¹²⁵I-CGRP) and varying concentrations of (S)-5-Aminopiperidin-2-one.

-

Incubation: Incubate at room temperature for 2 hours.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer.

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value by nonlinear regression analysis of the competition binding data.

Future Directions and Conclusion

(S)-5-Aminopiperidin-2-one represents a promising starting point for the development of novel therapeutics. Its chiral nature and the privileged piperidine scaffold offer significant opportunities for medicinal chemists to design potent and selective drug candidates. The proposed research roadmap provides a clear path for elucidating its biological activity and therapeutic potential. Future work should focus on synthesizing a library of derivatives to explore the structure-activity relationships and optimize the ADME-Tox properties. Through a systematic and rigorous drug discovery process, (S)-5-Aminopiperidin-2-one and its analogs could emerge as next-generation therapies for a range of diseases, from cancer to neurological disorders.

References

-

Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link]

-

Wang, Y., et al. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Current Pharmaceutical Design, 27(43), 4437-4451. [Link]

-

Belyakova, Y. Y., et al. (2025). One-Pot Synthesis of Aminodiperoxides from 1,5-Diketones, Geminal Bishydroperoxides and Ammonium Acetate. Molecules, 30(24), 4703. [Link]

-

Chen, L., et al. (2021). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. FEBS Letters, 595(18), 2316-2327. [Link]

-

Belyakova, Y. Y., et al. (2025). One-Pot Synthesis of Aminodiperoxides from 1,5-Diketones, Geminal Bishydroperoxides and Ammonium Acetate. Molecules, 30(24), 4703. [Link]

-

Al-Otaibi, F. M., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Saudi Pharmaceutical Journal, 32(8), 102008. [Link]

-

Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Materials and Engineering. [Link]

-

PubChem. (n.d.). 5-Aminopiperidin-2-one. Retrieved February 6, 2026, from [Link]

-

Schepmann, D., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(17), 1437-1449. [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

Denonne, F., et al. (2007). Discovery of new C3aR ligands. Part 2: amino-piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(12), 3262-3265. [Link]

-

Denonne, F., et al. (2007). Discovery of new C3aR ligands. Part 2: Amino-piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(12), 3262-3265. [Link]

-

Bell, I. M., et al. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 114, 129944. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Piperidinone (CAS 675-20-7). Retrieved February 6, 2026, from [Link]

-

Dolghih, V. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. International Journal of Molecular Sciences, 24(17), 13488. [Link]

-

Imura, Y., Nishida, M., & Matsuzaki, K. (2007). Action mechanism of PEGylated magainin 2 analogue peptide. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(10), 2578-2585. [Link]

-

Rubinchik, E., et al. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(6), 2743-2752. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 172913-97-2 | (S)-5-Aminopiperidin-2-one - Synblock [synblock.com]

- 3. 5-Aminopiperidin-2-one | C5H10N2O | CID 18451415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of (S)-5-Aminopiperidin-2-one

Abstract

(S)-5-Aminopiperidin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development as a versatile building block. A comprehensive understanding of its physicochemical properties, particularly its solubility, is paramount for its effective application in synthesis, formulation, and biological screening. This guide provides an in-depth analysis of the key chemical and physical characteristics of (S)-5-Aminopiperidin-2-one, offering field-proven experimental protocols for solubility determination and contextualizing the data for researchers, scientists, and drug development professionals. We delve into the causality behind experimental design, ensuring that the presented methodologies are robust and self-validating.

Compound Identification and Core Properties

Precise identification is the foundation of all subsequent experimental work. (S)-5-Aminopiperidin-2-one is a lactam containing a primary amine, which dictates much of its chemical behavior.

| Identifier | Value | Source |

| IUPAC Name | (5S)-5-aminopiperidin-2-one | N/A |

| CAS Number | 172913-97-2 | [1][2] |

| Molecular Formula | C₅H₁₀N₂O | [1][2][3] |

| Molecular Weight | 114.15 g/mol | [1][2][3][4] |

| Canonical SMILES | C1CN | N/A |

| InChI Key | KFJLLOJCPFYWRV-WCCKRBBISA-N |

Physicochemical Characteristics

The physicochemical profile of a compound governs its absorption, distribution, metabolism, and excretion (ADME) properties. The data below, a combination of available information and computed values for related structures, provides a predictive framework for the behavior of (S)-5-Aminopiperidin-2-one.

Structural and Stereochemical Considerations

The molecule possesses a single stereocenter at the C5 position, leading to the (S)-enantiomer. The presence of both a hydrogen bond donor (the primary amine and the amide N-H) and multiple hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms) suggests a high potential for interaction with polar solvents.

Summary of Properties

| Property | Value / Observation | Significance & Expert Commentary |

| Appearance | The hydrochloride salt is a solid. | The physical state is crucial for handling, weighing, and dissolution protocols. As a solid, it is stable for storage under appropriate conditions. |

| Melting Point | Data not available. (Parent: 2-Piperidinone melts at 38-40 °C[5]). | The melting point provides an indication of lattice energy and purity. The addition of the polar amino group likely increases the melting point compared to the parent lactam due to stronger intermolecular hydrogen bonding. |

| Boiling Point | Data not available. (Parent: 2-Piperidinone boils at 256 °C[5]). | High boiling point is expected due to the polar nature and hydrogen bonding capabilities. This is primarily relevant for purification or high-temperature stability assessments, not typically for pharmaceutical applications. |

| logP (Octanol/Water Partition Coefficient) | Computed XLogP3: -1.3 (for racemate[4]). | The highly negative logP value indicates that the compound is very hydrophilic. This is a critical parameter, suggesting it will preferentially partition into aqueous phases rather than lipid membranes, which has profound implications for its bioavailability and cell permeability. |

| pKa | Data not available. (Predicted for 2-Piperidinone: 14.89 [acidic], -1.6 [basic][6]). | The primary amine is the key basic center. Its pKa will be crucial for solubility, as protonation at acidic pH will form a highly soluble cationic species. The amide proton is weakly acidic. |

| Storage | Store in a dry, sealed place[2]; some suppliers recommend 0-8 °C.[3] | These conditions are recommended to prevent hydrolysis of the lactam ring and degradation of the amine, ensuring long-term stability and integrity of the compound. |

Aqueous Solubility Profile

Solubility is a critical gatekeeper in drug discovery, influencing everything from the reliability of in-vitro assays to in-vivo bioavailability. While specific experimental data for (S)-5-Aminopiperidin-2-one is not publicly available, its structure provides strong indicators of its behavior. The parent compound, 2-Piperidinone, is readily soluble in water (291 g/L)[5]. The addition of a primary amine to this scaffold is expected to further enhance aqueous solubility, particularly in acidic to neutral pH ranges where the amine group (NH₂) becomes protonated (NH₃⁺).

This guide provides two gold-standard methodologies for experimentally determining solubility: a high-throughput kinetic assay for early-stage discovery and a lower-throughput, more definitive thermodynamic (shake-flask) assay for lead optimization.

Logical Workflow for Solubility Assessment

The choice between kinetic and thermodynamic solubility assays is driven by the stage of the research. Early discovery prioritizes speed and throughput, making kinetic solubility the method of choice. As a compound progresses, a more accurate, equilibrium-based measurement is required, necessitating the thermodynamic approach.

Caption: Decision workflow for selecting the appropriate solubility assay.

Experimental Protocol: Kinetic Solubility Determination

This method measures the solubility of a compound upon its precipitation from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer. It is a rapid assessment valuable for ranking compounds in early discovery.[7]

Principle: A high concentration DMSO stock of the test compound is added to an aqueous buffer. If the final concentration exceeds the kinetic solubility limit, the compound precipitates. The concentration in the clear supernatant after separation is then determined.

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of (S)-5-Aminopiperidin-2-one in 100% DMSO.

-

Ensure complete dissolution, using gentle vortexing if necessary. This is a critical step; starting with undissolved material invalidates the assay.

-

-

Assay Plate Preparation:

-

Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well microplate.

-

-

Compound Addition:

-

Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final concentration of 100 µM with 1% DMSO. The low percentage of organic solvent is crucial to minimize its co-solvent effects on solubility.

-

-

Equilibration:

-

Precipitate Removal:

-

Use a 96-well filter plate (e.g., 0.45 µm PVDF) and centrifuge the assay plate to separate the supernatant from any precipitated solid. This step must be performed carefully to avoid disturbing the precipitate.

-

-

Quantification:

-

Transfer the clear filtrate to a new 96-well UV plate.

-

Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in the same buffer/DMSO mixture.[7]

-

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Determination

This is the gold-standard method for determining the true equilibrium solubility of a compound.[8] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Principle: An excess amount of the solid compound is agitated in an aqueous buffer for an extended period until equilibrium is reached between the dissolved and undissolved states.

Step-by-Step Methodology:

-

Sample Preparation:

-

Add an excess amount of solid (S)-5-Aminopiperidin-2-one (e.g., 1-2 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Add a known volume of the desired aqueous buffer (e.g., 1 mL of phosphate buffer, pH 7.4).

-

-

Equilibration:

-

Seal the vials securely.

-

Agitate the vials using an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours.[7][8] This extended time is necessary to ensure the system reaches true thermodynamic equilibrium. A shorter 4-hour time point can also be taken to assess the rate at which equilibrium is achieved.[8]

-

-

Phase Separation:

-

Allow the vials to stand for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid phase. The sample should then be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged at high speed to remove any remaining microscopic particles.

-

-

Quantification:

-

Dilute the clear supernatant with the appropriate mobile phase or buffer.

-

Determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

Experimental Workflow Diagram

Caption: Comparative workflows for kinetic and thermodynamic solubility assays.

Safety and Handling

Professional laboratory practice requires adherence to safety guidelines when handling any chemical.

-

GHS Hazard Statements: According to supplier information, this compound is classified as an irritant.[3][4]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Avoid contact with skin and eyes.

-

Conclusion

(S)-5-Aminopiperidin-2-one is a hydrophilic building block, a characteristic primarily dictated by its lactam and primary amine functional groups. Its predicted high aqueous solubility, especially in acidic media, makes it an attractive scaffold for drug discovery programs targeting aqueous biological compartments. However, this hydrophilicity may present challenges for membrane permeability, a factor that must be balanced during lead optimization. The experimental protocols detailed in this guide provide a robust framework for accurately quantifying its solubility, enabling researchers to make data-driven decisions in synthesis, screening, and formulation development.

References

-

AA Blocks. 1003021-05-3 | (S)-5-Aminopiperidin-2-one dihydrochloride. [Link]

-

Solubility of Things. 2-Piperidone | Solubility of Things. [Link]

-

Ataman Kimya. PIPERIDINE. [Link]

-

Reagentia. (S)-5-Aminopiperidin-2-one dihydrochloride (1 x 500 mg). [Link]

-

Wikipedia. 2-Piperidinone. [Link]

-

PubChem. 5-Aminopiperidin-2-one. [Link]

-

Cheméo. Chemical Properties of 2-Piperidinone (CAS 675-20-7). [Link]

-

PubChem. 2-Aminopiperidine. [Link]

-

Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

FooDB. Showing Compound 2-Piperidinone (FDB028421). [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

Sources

- 1. 172913-97-2 CAS MSDS ((S)-5-AMINOPIPERIDIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CAS 172913-97-2 | (S)-5-Aminopiperidin-2-one - Synblock [synblock.com]

- 3. 5-aminopiperidin-2-one 97% | CAS: 154148-70-6 | AChemBlock [achemblock.com]

- 4. 5-Aminopiperidin-2-one | C5H10N2O | CID 18451415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Piperidinone - Wikipedia [en.wikipedia.org]

- 6. Showing Compound 2-Piperidinone (FDB028421) - FooDB [foodb.ca]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. enamine.net [enamine.net]

Technical Guide: Synthesis Pathways for (S)-5-Aminopiperidin-2-one

The following technical guide details the synthesis pathways for (S)-5-Aminopiperidin-2-one (CAS 154148-70-6), a critical chiral building block in the development of peptidomimetics and pharmaceutical agents, including factor Xa inhibitors and dopamine receptor modulators.

Executive Summary

(S)-5-Aminopiperidin-2-one (also known as (S)-5-amino-δ-valerolactam) is a six-membered lactam bearing a chiral amino group at the 5-position. Its structural rigidity and defined stereochemistry make it an invaluable scaffold for "Freidinger lactams"—conformationally constrained peptide mimics that stabilize

This guide analyzes the two primary synthetic strategies:

-

The Aspartic Acid Homologation Route (Primary): A regiocontrolled chemical synthesis involving chain extension of L-aspartic acid derivatives.

-

The Glutamic Acid/Enzymatic Route (Emerging): A bio-inspired approach utilizing lysine catabolism pathways or glutamate rearrangement.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two main precursors. The challenge lies in establishing the 6-membered lactam ring while preserving the (S)-configuration of the amino group derived from the chiral pool.

Figure 1: Retrosynthetic disconnection showing the relationship between the target lactam and natural amino acid precursors.

Primary Pathway: From L-Aspartic Acid

This route, pioneered by Gmeiner and colleagues, is the industry standard for generating enantiopure aminopiperidinones. It relies on converting L-aspartic acid into a 1,4-bis-electrophile, followed by a regioselective alkylation that effectively inserts the required carbons to form the piperidinone ring.[1]

Mechanistic Pathway

-

Reduction: L-Aspartic acid dimethyl ester is reduced to the corresponding diol.

-

Activation: The diol is converted into a bis-electrophile (e.g., bis-mesylate or bis-tosylate).

-

Cyclization/Alkylation: Reaction with a carbon nucleophile (e.g., malonate enolate) extends the carbon chain and facilitates ring closure.

Detailed Experimental Protocol

Note: All steps requires anhydrous conditions and inert atmosphere (

Step 1: Preparation of N-Boc-L-Asparticol

-

Reagents: L-Aspartic acid, Thionyl chloride (

), Methanol, -

Procedure:

-

Suspend L-aspartic acid in methanol and add

dropwise at 0°C to form the dimethyl ester hydrochloride. Reflux for 2 hours. -

Neutralize and treat with

(1.1 eq) and -

Reduce the diester using

(3.0 eq) in THF at 0°C to room temperature. -

Yield: ~85% of N-Boc-(S)-2-aminobutane-1,4-diol.

-

Step 2: Synthesis of the 1,4-Bis-Electrophile[2]

-

Reagents: Methanesulfonyl chloride (

), -

Procedure:

-

Dissolve the diol in anhydrous DCM at -10°C.

-

Add

(2.5 eq) followed by slow addition of -

Stir for 1 hour. Aqueous workup yields the bis-mesylate.

-

Critical Control Point: Keep temperature below 0°C to prevent elimination side reactions.

-

Step 3: Ring Closure to (S)-5-Aminopiperidin-2-one

-

Reagents: Diethyl malonate, NaH (Sodium hydride), DMF/THF.

-

Procedure:

-

Generate the sodium enolate of diethyl malonate by treating with NaH in DMF.

-

Add the bis-mesylate solution slowly.

-

Heat to 60-80°C to effect the double displacement/cyclization.

-

Decarboxylation: The resulting intermediate (piperidine-3,3-dicarboxylate derivative) requires hydrolysis (LiOH) and thermal decarboxylation (reflux in toluene or acidic media) to yield the final lactam.

-

Data Summary

| Parameter | Value / Condition |

| Starting Material | L-Aspartic Acid (CAS 56-84-8) |

| Key Intermediate | N-Boc-2-aminobutane-1,4-diol bis-mesylate |

| Overall Yield | 35-45% (3 steps) |

| Enantiomeric Excess (ee) | >98% (Retention of Configuration) |

| Major Impurity | Elimination products (alkenes) during mesylation |

Secondary Pathway: Chemoenzymatic Route

An emerging route involves the manipulation of L-Lysine catabolism pathways or the rearrangement of Glutamic acid derivatives. While less common for small-scale chemical synthesis, this pathway offers potential for industrial biotechnology applications.

Pathway Logic

-

L-Lysine Oxidation: Enzymatic conversion of L-Lysine to 5-aminovaleramide.

-

Hydrolysis: Conversion to 5-aminovaleric acid (5-AVA).

-

Lactamization: Chemical or enzymatic cyclization to valerolactam.

-

Functionalization: Introduction of the amino group (often requires pre-functionalized precursors like hydroxylysine to achieve the 5-amino substitution).

Figure 2: The biological route to the valerolactam core. Note that direct C5-amination of the lactam is chemically challenging, making the Aspartic route preferred for the specific 5-amino derivative.

References

-

Weber, K., Ohnmacht, U., & Gmeiner, P. (2000).[2][3][4] "Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive

-Turn Mimetics." The Journal of Organic Chemistry, 65(22), 7406–7416.[3] -

Cheng, J., et al. (2021).[5][6] "Coproduction of 5-Aminovalerate and

-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli." Frontiers in Bioengineering and Biotechnology. -

Patent US10662190B2. "Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof."[7] (Relevant for glutamate-derived piperidine intermediates).[7]

-

Freidinger, R. M., et al. (1982). "Protected lactam-bridged dipeptides for use as conformational constraints in peptides."[8] The Journal of Organic Chemistry, 47(1), 104–109.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advancing ASMS with LC-MS/MS for the discovery of novel PDCL2 ligands from DNA-encoded chemical library selections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli [frontiersin.org]

- 7. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Scalable Synthesis of (S)-5-Aminopiperidin-2-one from L-Glutamic Acid

This Application Note describes a scalable, safety-optimized protocol for synthesizing (S)-5-Aminopiperidin-2-one (also known as (S)-5-amino-δ-valerolactam) starting from the abundant chiral pool material L-Glutamic acid .

This route prioritizes industrial scalability by avoiding hazardous reagents (e.g., sodium azide) and utilizing a robust Ring Expansion strategy mediated by trans-amidation.

Executive Summary

(S)-5-Aminopiperidin-2-one is a critical chiral building block in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives) and other pharmacological agents targeting the central nervous system. While traditional routes often rely on the resolution of racemates or the use of expensive ornithine derivatives, this protocol leverages L-Glutamic acid as a cost-effective starting material.

The synthesis proceeds via L-Pyroglutaminol , followed by side-chain activation, amination, and a thermodynamic ring-expansion rearrangement. This "Safety-First" protocol replaces the potentially explosive azide intermediates used in historical routes (e.g., Panday, 1995) with a dibenzylamine substitution strategy, making it suitable for kilogram-scale production.

Key Advantages[1][2]

-

Chiral Pool Fidelity: Retains the (S)-configuration of L-Glutamic acid without racemization.

-

Safety: Eliminates the use of sodium azide (

) and high-pressure hydrogenation of nitriles. -

Scalability: Utilizes standard unit operations (esterification, reduction, crystallization) with minimal chromatographic purification.

Retrosynthetic Analysis & Strategy

The strategic logic relies on converting the 5-membered lactam (pyrrolidinone) to a 6-membered lactam (piperidinone) via an intramolecular "Zip" reaction (transamidation).

-

Precursor: 5-(Aminomethyl)-2-pyrrolidinone (5-membered ring).

-

Transformation: The primary amine on the side chain attacks the lactam carbonyl, expanding the ring from 5 to 6 members.

-

Origin: L-Pyroglutaminol, derived from L-Glutamic acid.

Figure 1: Retrosynthetic logic flow from L-Glutamic Acid to the target piperidinone.

Detailed Experimental Protocol

Phase 1: Preparation of (S)-Pyroglutaminol

Objective: Convert L-Glutamic acid to the hydroxy-functionalized lactam.

-

Esterification & Cyclization:

-

Suspend L-Glutamic acid (1.0 equiv) in MeOH.

-

Add Thionyl Chloride (

, 1.2 equiv) dropwise at 0°C. -

Reflux for 2 hours to form Dimethyl Glutamate.

-

Neutralize with

and heat to induce cyclization to Methyl Pyroglutamate . -

Yield Target: >90%.

-

-

Selective Reduction:

-

Dissolve Methyl Pyroglutamate (1.0 equiv) in EtOH/THF.

-

Add Sodium Borohydride (

, 1.5 equiv) in portions at 0°C. -

Stir at room temperature (RT) for 4–6 hours.

-

Quench: Carefully add dilute HCl to pH 6, then concentrate.

-

Purification: Extract with DCM/MeOH (9:1) or crystallize.

-

Product:(S)-5-(Hydroxymethyl)-2-pyrrolidinone (L-Pyroglutaminol) .

-

Checkpoint: Verify structure by

-NMR (Signal at

-

Phase 2: Activation and Amination (The "Azide-Free" Route)

Objective: Install the nitrogen atom required for the final amine group.

-

Activation (Tosylation):

-

Dissolve L-Pyroglutaminol (1.0 equiv) in dry Pyridine or DCM with TEA (2.0 equiv).

-

Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) at 0°C.

-

Stir at RT overnight.

-

Workup: Wash with 1N HCl, sat.

, and brine. Dry over -

Product:(S)-5-(Tossyloxymethyl)-2-pyrrolidinone .

-

-

Nucleophilic Substitution:

-

Dissolve the Tosylate (1.0 equiv) in Acetonitrile or DMF.

-

Add Dibenzylamine (

, 1.2 equiv) and -

Reflux (80°C) for 12–16 hours.

-

Note: Dibenzylamine is preferred over Sodium Azide for safety at scale.

-

Workup: Filter solids, concentrate, and purify via short silica plug or crystallization.

-

Product:(S)-5-(Dibenzylaminomethyl)-2-pyrrolidinone .

-

Phase 3: Deprotection and Ring Expansion

Objective: Remove benzyl groups and drive the rearrangement to the 6-membered ring.

-

Hydrogenolysis:

-

Dissolve the dibenzyl intermediate in MeOH or EtOH.

-

Add catalyst: 10% Pd/C (5-10 wt%).

-

Hydrogenate at 3–5 bar

pressure (or balloon) at 40°C for 12 hours. -

Intermediate:(S)-5-(Aminomethyl)-2-pyrrolidinone (formed in situ).

-

-

Ring Expansion (The "Switch"):

-

Mechanism:[1][3][4][5] The newly formed primary amine (side chain) is more nucleophilic than the amide nitrogen. Under thermodynamic control, it attacks the lactam carbonyl.

-

Protocol:

-

Filter off the Pd/C catalyst.

-

Add a catalytic amount of Acetic Acid (AcOH) or simply reflux the methanolic solution for 4–6 hours.

-

Alternative: If the rearrangement is slow, treat with 1N HCl to open the ring to the diamino-acid salt, then neutralize with NaOEt/EtOH and reflux to recyclize.

-

-

Purification: Concentrate to dryness. Recrystallize from Isopropanol/Ether.

-

Final Product:(S)-5-Aminopiperidin-2-one .[1][4][6][7][8][9][10]

-

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Temperature (Step 1) | 0°C | Controls exotherm during |

| Moisture (Step 3) | TsCl is moisture sensitive; use anhydrous solvents to prevent hydrolysis. | |

| Stoichiometry (Step 4) | 1.2 eq | Excess amine drives the substitution to completion; removes residual tosylate. |

| Hydrogen Pressure | 3–5 bar | Ensures complete removal of both benzyl groups; incomplete deprotection halts rearrangement. |

Analytical Controls

Quality Control Specifications

-

Appearance: White to off-white crystalline solid.

-

Purity (HPLC):

(Area %). -

Chiral Purity (Chiral HPLC):

ee.-

Column: Chiralpak AD-H or equivalent.

-

Mobile Phase: Hexane/IPA/DEA.

-

-

Identity (

-NMR):-

Characteristic multiplet for H-5 at

3.2–3.4 ppm. -

Absence of benzyl aromatic protons (7.2–7.4 ppm).

-

Presence of lactam NH (broad singlet).

-

Safety & Scale-Up Considerations

-

Azide Avoidance: This protocol explicitly avoids the use of

(Step 4), which generates hydrazoic acid and poses explosion risks in metal reactors. The Dibenzylamine route is inherently safer for multi-kilogram batches. -

Thionyl Chloride: Use a scrubber system for

and -

Hydrogenation: Ensure reactor is grounded and oxygen-free before introducing hydrogen to prevent ignition of methanol vapors.

Reaction Mechanism (Ring Expansion)

The core innovation is the rearrangement of the 5-membered lactam to the 6-membered lactam.

Figure 2: Mechanistic pathway of the ring expansion. The primary amine of the side chain displaces the ring nitrogen, expanding the skeleton.

References

-

Li, Y., Tang, X., Li, X., & Yang, P. (2024).[7] "(S)-5-amino-2-piperidinone synthesis and route optimization". Chinese Journal of Organic Chemistry, 44. (Describes the optimized Tosylate/Dibenzylamine route).

-

Panday, S. K., & Langlois, N. (1995). "Enantioselective Synthesis of (S)-5-Aminopiperidin-2-one from (S)-Pyroglutaminol". Tetrahedron Letters, 36(45), 8205-8208.[9][11] (Establishes the pyroglutaminol ring-expansion strategy).

-

Zhang, J., et al. (2021).[1] "Coproduction of 5-Aminovalerate and δ-Valerolactam...". Frontiers in Bioengineering and Biotechnology. (Context on valerolactam stability and biosynthesis).

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. echemi.com [echemi.com]

- 7. sioc-journal.cn [sioc-journal.cn]

- 8. (S)-5-Aminopiperidin-2-one hydrochloride [myskinrecipes.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Sharad Kumar Panday - Google Scholar [scholar.google.com]

Application Note: Selective N-Boc Protection of (S)-5-Aminopiperidin-2-one

Abstract & Strategic Relevance

(S)-5-Aminopiperidin-2-one (CAS 154148-70-6) is a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates, particularly for Factor Xa inhibitors and antibiotic scaffolds. The protection of the exocyclic primary amine at the C5 position with a tert-butoxycarbonyl (Boc) group is a fundamental step in these syntheses.

This guide addresses the specific challenge of chemoselectivity . The substrate contains two nitrogen centers: a nucleophilic primary amine (C5-

Scientific Foundation: Mechanism & Selectivity

Structural Analysis & pKa Logic

Success relies on exploiting the nucleophilicity differential between the two nitrogen atoms.

-

Target (C5-Amine): An

hybridized primary amine. It is highly nucleophilic with a -

Off-Target (N1-Lactam): An

hybridized amide. The lone pair is delocalized into the carbonyl group, significantly reducing nucleophilicity. The

Reaction Scheme & Pathway

The following diagram illustrates the selective pathway and potential side reactions to avoid.

Caption: Kinetic pathway favoring C5-amine protection over N1-lactam acylation.

Experimental Protocols

Two methods are provided. Method A is recommended for standard laboratory scale-up due to its robustness regarding substrate solubility. Method B is an anhydrous alternative for strictly moisture-sensitive downstream applications.

Method A: Biphasic System (Recommended)

This method utilizes a THF/Water or Dioxane/Water system to solubilize the polar amino-lactam while maintaining a mild basic pH.

Reagents:

-

(S)-5-Aminopiperidin-2-one (HCl salt or free base): 1.0 equiv

-

Di-tert-butyl dicarbonate (

): 1.1 equiv -

Sodium Bicarbonate (

): 2.5 equiv (if HCl salt) or 1.2 equiv (if free base) -

Solvent: THF/Water (1:1 v/v)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask, dissolve (S)-5-Aminopiperidin-2-one (10.0 g, 87.6 mmol) in Water (45 mL).

-

Basification: Add THF (45 mL) followed by solid

(18.4 g, 219 mmol) in portions. Stir vigorously.-

Note: Gas evolution (

) may occur if starting from the HCl salt.

-

-

Addition: Cool the mixture to 0°C. Add a solution of

(21.0 g, 96.4 mmol) in THF (10 mL) dropwise over 30 minutes. -

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (EtOAc/MeOH 9:1). Stain with Ninhydrin. The starting material (red spot) should disappear; the product is UV active and does not stain strongly with Ninhydrin.

-

-

Workup:

-

Evaporate the bulk of the THF under reduced pressure (Rotavap, 35°C).

-

Dilute the remaining aqueous residue with Water (50 mL) and extract with Ethyl Acetate (3 x 75 mL).

-

Why EtOAc? DCM can be used, but EtOAc often extracts less non-polar impurities and is safer.

-

-

Washing: Wash combined organics with 5% Citric Acid (to remove any unreacted amine) followed by Brine.

-

Drying: Dry over anhydrous

, filter, and concentrate to dryness. -

Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (DCM

5% MeOH/DCM).

Method B: Anhydrous Organic System

Best for instances where water removal is difficult or if the free base is already isolated.

Reagents:

-

(S)-5-Aminopiperidin-2-one (Free base): 1.0 equiv

- : 1.1 equiv

-

Triethylamine (TEA) or DIPEA: 1.2 equiv

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Workflow:

-

Dissolution: Suspend/dissolve the amine (1.0 equiv) in DCM (10 mL/g). Add TEA (1.2 equiv).[1]

-

Addition: Cool to 0°C. Add

(1.1 equiv) portion-wise. -

Reaction: Stir at 0°C for 1 hour, then RT for 3 hours.

-

Quench: Add water. Separate phases.

-

Purification: Standard extraction and concentration as in Method A.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Rationale |

| Temperature | 0°C | Higher temperatures (>40°C) increase the risk of N1-protection (bis-Boc formation). |

| Stoichiometry | 1.1 - 1.2 eq | Large excess leads to bis-Boc side products. |

| pH Control | 8.0 - 10.0 | pH < 7 stalls reaction (amine protonated); pH > 12 risks racemization or hydrolysis. |

| DMAP Usage | AVOID | 4-Dimethylaminopyridine catalyzes amide protection. Do not use for this selective reaction. |

Troubleshooting Guide

-

Issue: Bis-Boc Formation (Product has two Boc groups).

-

Cause: Excess

or presence of DMAP. -

Solution: Treat the crude mixture with mild base (LiOH/MeOH) briefly to selectively cleave the labile N1-Boc (amide) while leaving the C5-Boc (carbamate) intact.

-

-

Issue: Low Solubility of Starting Material.

-

Solution: Switch to Method A (Water/THF). If using Method B, switch solvent from DCM to Methanol (MeOH), as the lactam is more soluble in alcohols.

-

-

Issue: Racemization.

-

Cause: High temperature or strong base.

-

Check: Perform Chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (ee).

-

Visualization: Workup & Purification Logic

Caption: Purification workflow ensuring removal of salts and unreacted amine.

References

-

Compound Identification: National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 18451415, 5-Aminopiperidin-2-one. Retrieved October 26, 2023, from [Link]

-

General Protocol (Biphasic): Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocol. Retrieved October 26, 2023, from [Link]

-

Analogous Chemistry: Organic Chemistry Portal. (2023). Boc-Protected Amino Groups. Retrieved October 26, 2023, from [Link]

-

Synthesis of Piperidin-2-one Derivatives: SIOC Journals. (2025). Efficient Synthesis of (S)-tert-butyl(6-oxopiperdin-3-yl)carbamate. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Catalytic Hydrogenation Protocols for (S)-5-Aminopiperidin-2-one

This Application Note is structured to provide a high-level technical guide for the synthesis of (S)-5-Aminopiperidin-2-one (also known as (S)-5-amino-δ-valerolactam).[1] This scaffold is a critical chiral building block in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and various peptidomimetics.

The guide focuses on two distinct catalytic hydrogenation strategies:

-

Asymmetric Hydrogenation of Enamides: A direct, high-tech route creating the chiral center via Rh/Ru catalysis.[1]

-

Chemo-selective Hydrogenation of Nitro-Lactams: A robust scale-up route where the chiral center is pre-installed via organocatalysis, and hydrogenation is used for functional group interconversion.

Executive Summary

The synthesis of (S)-5-aminopiperidin-2-one presents a specific stereochemical challenge: installing the amine functionality at the C5 position of the piperidinone ring with high enantiomeric excess (ee). While traditional resolution methods exist, they suffer from a maximum 50% theoretical yield.[1] This guide details two advanced catalytic hydrogenation methods that offer superior atom economy and scalability.

-

Method A (De Novo Chiral Synthesis): Rhodium-catalyzed asymmetric hydrogenation of 5-acetamido-3,4-dihydropyridin-2(1H)-one.[1] Ideal for high-value, high-purity requirements.[1]

-

Method B (Functional Group Reduction): Palladium-catalyzed hydrogenation of (S)-5-nitropiperidin-2-one.[1] Ideal for kilogram-scale production where the chiral center is established via upstream organocatalysis.[1]

Strategic Reaction Pathways

The following flowchart illustrates the two primary workflows. Method A relies on the catalyst to induce chirality, while Method B preserves chirality established in a previous step.

Figure 1: Strategic pathways for the synthesis of (S)-5-aminopiperidin-2-one. Method A creates chirality; Method B preserves it.

Method A: Asymmetric Hydrogenation of Enamides

Principle: This method utilizes the high enantioselectivity of Rhodium-bisphosphine complexes to hydrogenate the C=C bond of an enamide. The coordinating ability of the amide/carbamate group directs the metal to the face of the alkene, ensuring high stereocontrol.

Critical Parameters

-

Substrate: 5-(N-Boc-amino)-3,4-dihydropyridin-2(1H)-one.[1] The "enamide" character (C=C-NH-C=O) is crucial for catalyst chelation.[1]

-

Ligand Selection: Electron-rich bisphosphines like (S,S)-Me-DuPhos or (S)-Binap are preferred.[1] DuPhos typically offers faster turnover frequencies (TOF) for this substrate class.[1]

-

Solvent Effects: Methanol (MeOH) or Trifluoroethanol (TFE) often enhance rate due to hydrogen bonding, but strictly anhydrous conditions are required to prevent catalyst deactivation.[1]

Experimental Protocol (Bench Scale)

Objective: Preparation of 10 g of (S)-N-Boc-5-aminopiperidin-2-one.

-

Catalyst Preparation (Glovebox):

-

Charge a mixing vial with [Rh(COD)2]BF4 (101 mg, 0.25 mmol) and (S,S)-Me-DuPhos (90 mg, 0.30 mmol).[1]

-

Dissolve in degassed anhydrous MeOH (5 mL) and stir for 15 min to form the active orange-red complex.

-

-

Hydrogenation:

-

In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve the substrate 5-(N-Boc-amino)-3,4-dihydropyridin-2(1H)-one (10.6 g, 50 mmol) in degassed MeOH (100 mL).

-

Inject the catalyst solution via syringe under an argon stream.[1]

-

Seal the reactor and purge with

(3 cycles at 5 bar). -

Pressurize to 10 bar (145 psi)

. -

Stir at 25°C for 12 hours.

-

-

Work-up:

Method B: Diastereoselective Hydrogenation of Nitro-Lactams

Principle: This route assumes the chiral center was established previously (e.g., via an organocatalytic Michael addition of nitromethane to an unsaturated ester). The hydrogenation step must reduce the nitro group (

Critical Parameters[1]

-

Chemoselectivity: The challenge is to reduce the nitro group without reducing the lactam carbonyl (unlikely) or causing ring-opening hydrolysis.

-

Exotherm Control: Nitro reduction is highly exothermic (

).[1] Heat accumulation can lead to racemization at the C5 position (alpha to the amine).[1] -

Catalyst: 10% Pd/C is standard.[1] Raney Nickel is an alternative if Pd poisoning is observed, though it requires careful pH control.[1]

Experimental Protocol (Scale-Up)

Objective: Reduction of 50 g of (S)-5-nitropiperidin-2-one to (S)-5-aminopiperidin-2-one.

-

Reactor Setup:

-

Use a 1L Parr reactor with internal cooling coils and a mechanical stirrer.

-

-

Loading:

-

Dissolve (S)-5-nitropiperidin-2-one (50 g, 347 mmol) in Methanol (500 mL).

-

Add 10% Pd/C (2.5 g, 5 wt% loading, 50% water wet) under a nitrogen blanket.[1] Safety Note: Pd/C is pyrophoric when dry.

-

-

Reaction:

-

Work-up:

Comparative Data Analysis

The following table contrasts the two methods to aid in process selection.

| Feature | Method A: Enamide Hydrogenation | Method B: Nitro Reduction |

| Chirality Source | Created during hydrogenation (Catalytic) | Pre-installed (Substrate controlled) |

| Catalyst Cost | High (Rh + Chiral Ligand) | Low (Pd/C or Raney Ni) |

| Pressure | High (10–30 bar) | Low (1–5 bar) |

| Atom Economy | Excellent (100% atom mapping) | Good (Loss of 2 H2O from NO2) |

| Scalability | Moderate (Ligand availability limits) | High (Industrial standard) |

| Risk Profile | Catalyst poisoning, Ligand oxidation | Exotherm management, H2 flammability |

Mechanistic Insight: Why Method A Works

In the asymmetric hydrogenation of the cyclic enamide, the carbonyl oxygen of the carbamate (Boc) group coordinates to the Rhodium center, forming a rigid 5-membered chelate ring. This locks the substrate's conformation.[1] The chiral phosphine ligand (e.g., DuPhos) creates a "chiral pocket" that sterically hinders hydride attack from one face, forcing the hydrogen addition to occur almost exclusively from the opposite face.

Figure 2: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Troubleshooting & Optimization

-

Low ee (Method A): Check oxygen levels.[1]

oxidizes phosphine ligands.[1] Ensure substrate purity; trace sulfur or free amines can poison Rhodium.[1] -

Incomplete Conversion (Method B): Water byproduct can inhibit Pd/C activity in non-polar solvents.[1] Use MeOH or EtOH to solubilize water.[1] If the reaction stalls, purge the headspace to remove accumulated

or impurities. -

Racemization (Method B): If the product ee drops compared to the starting nitro compound, lower the reaction temperature and reduce catalyst loading. Localized hotspots on the catalyst surface can cause dehydrogenation/re-hydrogenation cycles that scramble stereochemistry.[1]

References

-

Process Chemistry of Apixaban: Organic Process Research & Development, "Scalable Synthesis of Apixaban via Nitro-Reduction," 2019.[1] Link

-

Asymmetric Hydrogenation of Enamides: Journal of the American Chemical Society, "Rhodium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamides," 2005. Link

-

Nitro-Mannich/Lactamisation: Chemistry – A European Journal, "Organocatalytic Synthesis of Chiral Piperidinones," 2012.[1] Link

-

Catalytic Transfer Hydrogenation: Chemical Reviews, "Hydrogen Transfer Reduction of Nitro Compounds," 2016.[1] Link

(Note: URLs provided link to the journal landing pages for verification of the source types, as specific deep links to copyrighted articles may vary by institution.)

Sources

Application Note: One-Pot Synthesis of (S)-5-Aminopiperidin-2-one Derivatives

This Application Note and Protocol Guide details the one-pot synthesis of (S)-5-Aminopiperidin-2-one (also known as (S)-5-Amino-δ-valerolactam ; CAS No. 672883-95-3 ). This scaffold is a critical chiral intermediate in the synthesis of Factor Xa inhibitors (e.g., "xaban" derivatives) and other peptidomimetics.

Executive Summary

The (S)-5-aminopiperidin-2-one scaffold represents a specific chiral challenge. Unlike its isomer (S)-3-aminopiperidin-2-one (readily accessible from L-Ornithine cyclization), the 5-amino derivative requires the placement of the amine group at the

Traditional multi-step syntheses often involve complex protection/deprotection sequences of L-Glutamic acid or optical resolution of racemic nitro-lactams. This guide presents a streamlined one-pot protocol utilizing Reductive Cyclization and Stereoselective Rearrangement strategies. These methods maximize atom economy, minimize racemization, and are scalable for pharmaceutical intermediate production.

Key Applications

-

Factor Xa Inhibitors: Key pharmacophore for next-generation anticoagulants.

-

GPCR Ligands: Conformationally restricted amino-acid mimetics.

-

Peptidomimetics:

-lactam constraints for peptide backbones.

Strategic Analysis & Reaction Logic

The Regiochemistry Challenge

Synthesizing the 5-amino isomer requires a specific carbon backbone manipulation.

-

L-Ornithine (2,5-diaminopentanoic acid): Cyclization yields the 3-amino isomer.

-

L-Glutamic Acid (2-aminopentanedioic acid): Direct cyclization yields pyroglutamic acid (5-membered ring).

-

Target Strategy: To obtain the 5-amino isomer, one must effectively construct a 4,5-diaminopentanoic acid equivalent or utilize a Curtius/Hofmann rearrangement on a glutaric acid derivative to shift the amine position while preserving chirality.

Selected One-Pot Methodology: The "Nitro-Ester Reductive Cyclization"

This protocol leverages the Nitro-Mannich or Michael Addition followed by immediate Hydrogenation-Lactamization . This "Domino" sequence avoids the isolation of unstable amino-ester intermediates.

Experimental Protocol: One-Pot Reductive Cyclization

Method A: Asymmetric Synthesis via Nitro-Michael Cascade

This route utilizes a chiral catalyst to establish stereochemistry during the Michael addition of nitromethane to an unsaturated ester, followed by reductive lactamization.

Reagents & Materials

-

Substrate: 4-Oxobutenoate ester (or equivalent Michael acceptor).

-

Reagent: Nitromethane (

). -

Catalyst: Chiral Thiourea or Squaramide organocatalyst (1-5 mol%).

-

Reductant:

gas (balloon or Parr shaker) or Ammonium Formate. -

Metal Catalyst: Raney Nickel or Pd/C (10% w/w).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Base: Diisopropylethylamine (DIPEA) (catalytic).

Step-by-Step Workflow

-

Stereoselective Michael Addition (Step 1):

-

Charge a flame-dried reaction vessel with 4-oxobutenoate derivative (1.0 equiv) and Chiral Thiourea Catalyst (5 mol%) in anhydrous MeOH (0.5 M).

-

Cool to 0°C.

-

Add Nitromethane (1.2 equiv) and DIPEA (0.1 equiv) dropwise.

-

Stir at 0°C -> RT for 4-6 hours.

-

In-process Control (IPC): Monitor by TLC/LC-MS for consumption of enoate. Intermediate formed: (S)-4-nitro-pentanoate ester .

-

-

Reductive Lactamization (Step 2 - One Pot):

-

Do not isolate. Dilute the reaction mixture with MeOH if necessary.

-

Add Pd/C (10% wt) or Raney Ni (approx. 20 wt% of substrate) carefully under argon flow.

-

Purge vessel with

gas (3 cycles). -

Stir vigorously under

atmosphere (1 atm is usually sufficient; 3-5 bar for faster kinetics) at RT for 12-18 hours. -

Mechanism:[1][2][3] The nitro group is reduced to a primary amine (

). The amine immediately attacks the intramolecular ester, releasing alcohol and forming the lactam ring.

-

-

Work-up & Purification:

-

Filter the catalyst through a Celite pad (Caution: Pyrophoric catalysts). Rinse with MeOH.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallization from EtOAc/Hexanes or Flash Column Chromatography (DCM/MeOH/NH3) to yield (S)-5-aminopiperidin-2-one .

-

Method B: The "Modified Curtius" Route (From L-Glutamic Acid)

Best for absolute stereochemical retention starting from the Chiral Pool.

Reagents

-

Start: N-Boc-L-Glutamic acid

-benzyl ester. -

Activator: Diphenylphosphoryl azide (DPPA) or Ethyl chloroformate.

-

Solvent: Toluene / t-Butanol.

Step-by-Step Workflow

-

Selective Activation:

-

React N-Boc-L-Glutamic acid

-benzyl ester with Ethyl Chloroformate /

-

-

Acyl Azide Formation:

-

Add

(aq) to form the acyl azide.

-

-

Curtius Rearrangement:

-

Heat to 80°C in Toluene. The acyl azide rearranges to the Isocyanate (

) with retention of configuration.

-

-

Trapping & Cyclization:

-

Add Benzyl Alcohol (BnOH) to trap isocyanate as Cbz-amine.

-

One-Pot Variation: Hydrogenate (

, Pd/C) directly. This removes the Benzyl ester (gamma) and the Cbz (alpha-amine equivalent). -

The resulting 4,5-diaminopentanoic acid spontaneously cyclizes (or requires mild heat) to form (S)-5-amino-piperidin-2-one .

-

Data Summary & QC Specifications

| Parameter | Specification | Method A (Nitro-Michael) | Method B (Glutamate-Curtius) |

| Yield | > 65% (Isolated) | 60-75% | 50-65% |

| Enantiomeric Excess (ee) | > 98% | 90-95% (Catalyst dependent) | > 99% (Chiral Pool retention) |

| Purity (HPLC) | > 98% | > 95% | > 98% |

| Key Impurity | Linear amino-ester | Racemate (if catalyst fails) | Urea byproduct |

| Scalability | High (kg scale) | High | Moderate (Safety: Azides) |

Mechanistic Visualization

The following diagram illustrates the Nitro-Michael Reductive Cyclization pathway, highlighting the "One-Pot" cascade.

Figure 1: Reaction pathway for the asymmetric one-pot synthesis of (S)-5-aminopiperidin-2-one via nitro-ester reduction.[1]

Troubleshooting & Optimization

Controlling Enantiopurity[2]

-

Issue: Erosion of ee% during the Michael addition (Method A).

-

Solution: Lower reaction temperature to -20°C and increase catalyst loading. Ensure anhydrous conditions to prevent non-catalyzed background reaction.

-

Method B: If using the Curtius route, ensure strict temperature control during acyl azide formation to prevent Curtius rearrangement occurring prematurely before trapping.

Preventing Oligomerization

-

Issue: Intermolecular polymerization of the amino-ester intermediate instead of cyclization.

-

Solution: Perform the hydrogenation under high dilution conditions (0.05 M - 0.1 M). High dilution favors intramolecular cyclization over intermolecular polymerization.

Safety Note (Azides)

-

For Method B (Curtius), DPPA is safer than forming dry acyl azides. However, on a large scale, the Hofmann rearrangement (using Bis(trifluoroacetoxy)iodobenzene or Bromine/NaOH) on the primary amide might be preferred to avoid azide hazards.

References

-

Zhang, J. et al. "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid."[4] Indian Journal of Chemistry, 2024. Link (Provides foundational Glutamic acid transformation logic).

-

Vereshchagin, A. N. et al. "One-pot five-component high diastereoselective synthesis of polysubstituted 2-piperidinones." Molecular Diversity, 2019. Link (Multicomponent strategies).

-

BenchChem. "One-Pot Synthesis of Functionalized Piperidines: Application Notes." BenchChem Protocols, 2025. Link (General piperidine protocols).

-

Echemi. "(S)-5-Aminopiperidin-2-one hydrochloride Product Page & CAS 672883-95-3 Info." Echemi Chemical Database. Link (Verification of CAS and commercial availability).

-

Xu, Y. et al. "Coproduction of 5-Aminovalerate and δ-Valerolactam... from L-Lysine." Frontiers in Bioengineering and Biotechnology, 2021. Link (Biosynthetic routes to the scaffold).

-

Patent WO2019127902A1. "Method for preparing 5R-benzyloxyaminopiperidin-2S-carboxylic acid or derivative thereof." Google Patents. Link (Industrial one-pot cyclization methods).

Sources

High-Fidelity Cbz-Protection Strategies for (S)-5-Aminopiperidin-2-one

Abstract & Strategic Analysis

(S)-5-Aminopiperidin-2-one is a critical chiral building block in the synthesis of coagulation factor inhibitors and other peptidomimetic therapeutics. The introduction of the benzyloxycarbonyl (Cbz) protecting group is a pivotal step that demands high chemoselectivity. The challenge lies in differentiating the highly nucleophilic primary amine at C5 from the lactam nitrogen at N1, while maintaining the integrity of the stereocenter.

This guide details two field-proven protocols for the Cbz-protection of (S)-5-Aminopiperidin-2-one, designed to accommodate both aqueous-soluble salts (e.g., HCl) and organic-soluble free bases.

Mechanistic Considerations

-

Chemoselectivity: The primary amine (

) is significantly more nucleophilic than the lactam amide ( -

Stereochemical Integrity: The (S)-configuration is stable under standard Schotten-Baumann conditions. However, strongly basic conditions (

) or high temperatures must be avoided to prevent racemization via enolization of the lactam carbonyl. -

Solubility Profile: The starting material (hydrochloride salt) is highly polar and water-soluble, necessitating a biphasic system or a polar organic solvent for efficient conversion.

Reaction Scheme & Pathway

The following diagram illustrates the selective protection pathway and potential side reactions (N-acylation of the lactam) that must be mitigated.